molecular formula C15H13ClN4O2 B12114978 Ethyl [2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate

Ethyl [2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate

Cat. No.: B12114978
M. Wt: 316.74 g/mol
InChI Key: LQDCOTIFUZHDQK-UHFFFAOYSA-N
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Description

Ethyl [2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate is a heterocyclic compound that has garnered significant attention in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique imidazo[1,2-a]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde and isocyanate under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the formation of the imidazo[1,2-a]pyrimidine core .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure consistency and purity. The process typically includes steps like purification through recrystallization or chromatography to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl [2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of Ethyl [2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it may interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .

Properties

Molecular Formula

C15H13ClN4O2

Molecular Weight

316.74 g/mol

IUPAC Name

ethyl N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate

InChI

InChI=1S/C15H13ClN4O2/c1-2-22-15(21)19-13-12(10-4-6-11(16)7-5-10)18-14-17-8-3-9-20(13)14/h3-9H,2H2,1H3,(H,19,21)

InChI Key

LQDCOTIFUZHDQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=C2N1C=CC=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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